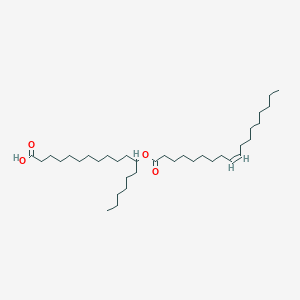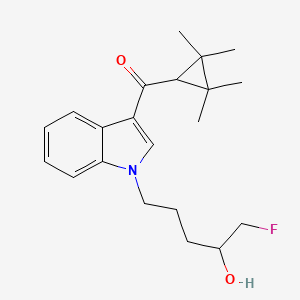
XLR11 N-(4-hydroxypentyl) metabolite (CRM)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XLR11 N-(4-hydroxypentyl) metabolite (CRM) is a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is intended for use as an internal standard for the quantification of XLR11 N-(4-hydroxypentyl) metabolite by GC- or LC- mass spectrometry . XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors .
Molecular Structure Analysis
The molecular formula of XLR11 N-(4-hydroxypentyl) metabolite (CRM) is C21H28FNO2 . The formal name is [1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)-methanone . The SMILES representation is O=C(C1C©©C1©C)C2=CN(CCCC(O)CF)C3=C2C=CC=C3 .Physical And Chemical Properties Analysis
The molecular weight of XLR11 N-(4-hydroxypentyl) metabolite (CRM) is 345.5 . It is formulated as a 1 mg/ml solution in methanol .Applications De Recherche Scientifique
Detection in Urine : A study by Kul et al. (2020) developed a method for determining metabolites of XLR11 N-(4-hydroxypentyl) in urine samples using ultrahigh-performance liquid chromatography-tandem mass spectrometry. This method is validated for selectivity, linearity, accuracy, and precision, proving effective for detecting these metabolites in urine (Kul, Kurt Cucu, & Ahmad, 2020).
Analysis in Hair Samples : Park et al. (2015) described a method for quantifying XLR11 and its metabolites, including the N-(4-hydroxypentyl) metabolite, in hair samples. This technique is significant for long-term monitoring of drug use, as it can provide a more extended detection window compared to urine or blood samples (Park, Yeon, Lee, & In, 2015).
Urine Metabolites Analysis : Jang et al. (2015) investigated the metabolic profile of XLR11 in human urine using liquid chromatography-quadrupole time-of-flight mass spectrometry. This study identified 19 metabolites, including the N-(4-hydroxypentyl) metabolite, highlighting its potential as a marker for XLR11 intake (Jang, Kim, Park, Kim, Han, Baeck, Yang, & Yoo, 2015).
Detection in HepaRG Cells and Urine : Kanamori et al. (2015) studied the metabolism of XLR11 using HepaRG cell culture and identified N-(5-Hydroxypentyl) and N-pentanoic acid metabolites. This research provides insights into the metabolic pathways of XLR11 in the human body (Kanamori, Kanda, Yamamuro, Kuwayama, Tsujikawa, Iwata, & Inoue, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The physiological properties of XLR11 N-(4-hydroxypentyl) metabolite have not been evaluated . It is an expected phase I metabolite of XLR11, based on the known metabolism of similar compounds . Future research could focus on evaluating its physiological properties and further understanding its metabolism.
Propriétés
IUPAC Name |
[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPXVRYUGDTVIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043183 |
Source


|
| Record name | XLR11 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1782099-36-8 |
Source


|
| Record name | XLR11 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)
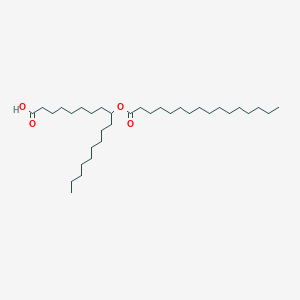
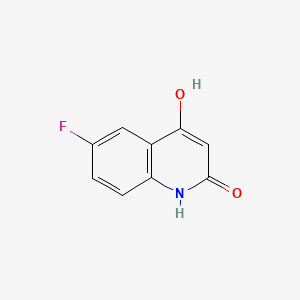
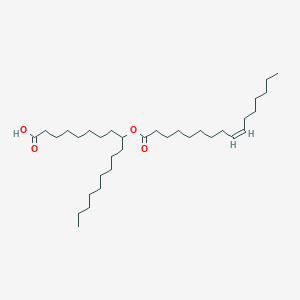
![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)
![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)

